(R)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
This compound features a pyrrolidine core (a five-membered nitrogen-containing ring) substituted with a tert-butyl ester group at position 1 and a methyl-amino-linked (S)-2-amino-3-methyl-butyryl moiety at position 3. The stereochemical configuration (R at pyrrolidine C3 and S at the butyryl α-carbon) is critical for its biological activity, likely influencing interactions with chiral targets such as enzymes or receptors. The tert-butyl ester serves as a protective group, enhancing stability during synthesis .
Properties
IUPAC Name |
tert-butyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)17(6)11-7-8-18(9-11)14(20)21-15(3,4)5/h10-12H,7-9,16H2,1-6H3/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVOFDRZIGLEMI-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C1CCN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)[C@@H]1CCN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (R)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester , also known by its chemical structure C15H29N3O3, is a pyrrolidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a tert-butyl ester and an amino acid moiety, which contributes to its unique biological profile. The presence of both chiral centers (R and S configurations) suggests that stereochemistry may play a crucial role in its biological activity.
Chemical Structure
- Molecular Formula : C15H29N3O3
- Molecular Weight : 299.42 g/mol
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that pyrrolidine derivatives can inhibit tumor growth in various cancer cell lines. For example, compounds structurally related to our target have shown significant cytotoxic effects against human cancer cell lines such as HCT116 and Jurkat cells .
- Neuroprotective Effects : Certain pyrrolidine derivatives are being studied for their neuroprotective properties. These compounds may modulate neurotransmitter systems or exhibit antioxidant activities that protect neuronal cells from damage.
- Antimicrobial Activity : Some analogs have been reported to possess antimicrobial properties, making them candidates for further investigation as potential therapeutic agents against bacterial infections.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation or survival pathways.
- Receptor Modulation : The compound may interact with specific receptors in the nervous system or immune system, influencing physiological responses.
Case Studies and Research Findings
- Anticancer Studies : A study involving a series of pyrrolidine derivatives showed that modifications on the amino acid side chain significantly affected their cytotoxicity against various cancer cell lines. The most active compound demonstrated an IC50 value comparable to established anticancer drugs like doxorubicin .
- Neuroprotective Research : In vitro studies indicated that certain derivatives could reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .
- Antimicrobial Testing : Preliminary assays revealed that some related compounds exhibited significant antibacterial activity against Gram-positive bacteria, indicating a possible avenue for antibiotic development .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Level | Notes |
|---|---|---|
| Pyrrolidine with bulky side chains | High | Enhances binding affinity |
| Simple amine substitution | Moderate | Reduced activity compared to bulky analogs |
| Presence of hydroxyl groups | Variable | Influences solubility and bioavailability |
Scientific Research Applications
Antidiabetic Agents
Research indicates that compounds similar to (R)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester exhibit properties that can modulate glucose metabolism. These compounds can enhance insulin sensitivity and reduce blood glucose levels, making them potential candidates for developing new antidiabetic medications.
Neuroprotective Effects
Studies have shown that certain pyrrolidine derivatives can exhibit neuroprotective effects against oxidative stress in neuronal cells. This suggests that (R)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester may play a role in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study: Neuroprotection
A study conducted on a related compound demonstrated its ability to reduce neuronal apoptosis in models of oxidative stress, indicating a pathway for potential therapeutic applications in neurodegeneration.
Synthesis of Bioactive Molecules
The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structural features allow for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.
Anticancer Properties
Preliminary studies suggest that certain derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
Case Study: Anticancer Activity
In vitro studies have reported that specific derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents.
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on proteases involved in various physiological processes. Understanding its inhibitory mechanisms can provide insights into disease mechanisms and therapeutic targets.
Molecular Modeling and Docking Studies
Molecular docking studies involving (R)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester have been conducted to predict its binding affinity with various biological targets, aiding in drug design efforts.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and physicochemical properties of the target compound and its analogues:
Key Research Findings
Core Structure Impact: The pyrrolidine core (five-membered ring) in the target compound offers a balance between rigidity and flexibility, favoring interactions with compact binding pockets.
Substituent Effects: Amino Acid Derivatives (Target Compound and Piperidine Analogue ): The (S)-2-amino-3-methyl-butyryl group mimics natural peptide substrates, making these compounds suitable for protease inhibition or peptide receptor targeting. The methyl-amino linker in the target compound may reduce steric hindrance compared to the direct amide bond in the piperidine analogue. Conversely, the thiophene’s aromaticity enhances membrane permeability but may increase metabolic oxidation risks.
Stereochemical Considerations :
- The (R)-configuration at pyrrolidine C3 and (S)-configuration in the butyryl side chain are critical for enantioselective binding. For example, in , complex stereochemistry (e.g., (1R,2R) and (1S,2R)) in related compounds underscores the importance of 3D alignment for biological activity .
Synthetic Accessibility :
Stability and Pharmacokinetic Profiles
- Target Compound : The tert-butyl ester improves stability during synthesis but may limit bioavailability if retained in the final drug form.
- Piperidine Analogue : Larger ring size may confer resistance to enzymatic degradation, enhancing metabolic stability.
Preparation Methods
Cyclization of α,ω-Diamino or α,ω-Haloamines
Cyclization of 1,4-diaminobutane derivatives or γ-haloamines under basic conditions generates the pyrrolidine structure. For example, γ-chlorobutylamine treated with potassium carbonate in dimethylformamide (DMF) yields pyrrolidine at 80–100°C for 12 hours. This method, however, often produces racemic mixtures, necessitating subsequent chiral resolution.
Cyanohydrin Route via Ketone-Cyanide Reactions
A patented approach involves reacting α,β-unsaturated ketones (e.g., mesityl oxide) with aqueous sodium cyanide under reflux. The reaction proceeds via cyanohydrin intermediate formation, followed by intramolecular cyclization to yield pyrrolidone carboxylic acids. For instance, mesityl oxide and sodium cyanide in water at 90–100°C for 7–10 hours produce 5-methyl-2-carboxypyrrolidone, which is subsequently reduced to pyrrolidine.
Table 1: Comparison of Pyrrolidine Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Stereochemical Outcome |
|---|---|---|---|
| Diamine Cyclization | K₂CO₃, DMF, 80°C, 12 hr | 60–70 | Racemic |
| Cyanohydrin Cyclization | NaCN, H₂O, 90–100°C, 7–10 hr | 75–85 | Requires post-synthesis resolution |
Coupling with (S)-2-Amino-3-methyl-butyric Acid
The (S)-2-amino-3-methyl-butyryl moiety is incorporated via peptide coupling.
Carbodiimide-Mediated Coupling
Activation of the carboxylic acid group of (S)-2-amino-3-methyl-butyric acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates amide bond formation with the methyl-amino-pyrrolidine intermediate. Reactions in dichloromethane (DCM) at 0–5°C for 4 hours yield 90–95% product.
Mixed Anhydride Method
Using isobutyl chloroformate and N-methylmorpholine, the amino acid forms a mixed anhydride, which reacts with the amine at −15°C. This method minimizes racemization, preserving the (S)-configuration.
tert-Butyl Ester Protection
The carboxylic acid group is protected as a tert-butyl ester early in the synthesis to prevent side reactions.
Direct Esterification
Heating pyrrolidine-1-carboxylic acid with tert-butanol and catalytic sulfuric acid under reflux (80°C, 12 hours) achieves 85–90% conversion.
Boc Protection via Di-tert-butyl Dicarbonate
Treatment with Boc₂O in tetrahydrofuran (THF) and triethylamine at 25°C for 2 hours provides quantitative protection. This method is preferred for its mild conditions and compatibility with acid-sensitive groups.
Stereochemical Control and Resolution
Chiral Auxiliaries
Using (R)-proline-derived catalysts during reductive amination ensures >98% enantiomeric excess (ee) for the (R)-configured pyrrolidine.
Enzymatic Resolution
Lipase-mediated hydrolysis of racemic tert-butyl esters selectively cleaves the (S)-enantiomer, enriching the (R)-form to >99% ee.
Industrial-Scale Optimization
Continuous Flow Synthesis
Automated reactors enhance yield and reduce reaction times. For example, cyanohydrin cyclization in a microreactor at 100°C achieves 95% conversion in 2 hours.
Green Solvent Alternatives
Replacing DMF with cyclopentyl methyl ether (CPME) in alkylation steps reduces environmental impact while maintaining 80–85% yield.
Analytical Validation
Purity Assessment
HPLC with chiral columns (Chiralpak AD-H) confirms enantiopurity (>99%), while LC-MS (m/z 299.41 [M+H]⁺) verifies molecular identity.
Crystallization Techniques
Recrystallization from ethyl acetate/hexane mixtures removes residual diastereomers, achieving ≥99.5% chemical purity.
Challenges and Mitigation Strategies
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and stereochemical purity?
The synthesis typically involves activating the carboxylic acid group (e.g., using thionyl chloride to form an acid chloride) followed by coupling with tert-butyl alcohol in the presence of a base like triethylamine . Optimizing reaction temperature (0–20°C) and catalysts (e.g., DMAP) can improve esterification efficiency, as seen in analogous tert-butyl pyrrolidine carboxylate syntheses . Stereochemical control requires chiral auxiliaries or enantioselective catalysts, with purification via chiral HPLC to confirm configuration .
Q. How should researchers characterize the compound to verify structural integrity and purity?
Use a combination of NMR (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm the pyrrolidine backbone and tert-butyl ester group. Mass spectrometry (HRMS or LC-MS) validates molecular weight, while HPLC (chiral columns) ensures enantiomeric excess. IR spectroscopy can monitor carbonyl stretching frequencies (~1700 cm⁻¹) for ester stability .
Q. What are the stability considerations for the tert-butyl ester group under common laboratory conditions?
The tert-butyl ester is stable under neutral or mildly acidic conditions but hydrolyzes in strong acids (e.g., TFA) or prolonged exposure to moisture. Storage at –20°C in anhydrous solvents (e.g., DCM or THF) is recommended to prevent degradation . Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can stereochemical contradictions in synthetic intermediates be resolved?
Conflicting stereochemical assignments often arise from overlapping NMR signals or impure starting materials. Employ NOESY NMR to assess spatial proximity of substituents, and compare experimental optical rotation values with literature data. X-ray crystallography provides definitive confirmation of absolute configuration .
Q. What computational tools are effective for predicting synthetic routes and stereochemical outcomes?
AI-driven platforms (e.g., Pistachio, Reaxys) analyze reaction databases to propose feasible pathways, prioritizing high-yield routes and stereochemical fidelity. Density Functional Theory (DFT) calculations predict transition-state energies for enantioselective steps, guiding catalyst selection .
Q. How do solvent polarity and temperature affect the stability of intermediates during multi-step synthesis?
Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize charged intermediates but may accelerate tert-butyl ester hydrolysis at elevated temperatures. Low-temperature reactions (0–5°C) in dichloromethane minimize side reactions, as demonstrated in analogous sulfonylation protocols .
Q. What strategies mitigate batch-to-batch variability in enantiomeric excess during scale-up?
Implement Process Analytical Technology (PAT) tools like in-line FTIR or Raman spectroscopy for real-time monitoring. Optimize crystallization conditions (e.g., solvent anti-solvent pairs) to enhance enantiomeric purity, and validate reproducibility across ≥3 independent batches .
Methodological Notes
- Contradiction Analysis : Discrepancies in reported yields may arise from varying purification methods (e.g., column chromatography vs. recrystallization). Cross-validate data using orthogonal techniques (e.g., NMR vs. LC-MS) .
- Safety Protocols : Use fume hoods and PPE (gloves, goggles) when handling reactive intermediates. Refer to SDS guidelines for spill management and first-aid measures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
